2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring, along with an acetonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of 2-chloro-5-iodopyridine with a difluoromethylated boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors involved in specific biochemical pathways, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(difluoromethyl)benzoic acid: This compound shares the difluoromethyl and chlorine substituents but differs in the presence of a benzoic acid group instead of an acetonitrile group.
2-Chloro-5-iodopyridine: This compound is a precursor in the synthesis of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile and shares the chlorine and iodine substituents.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and iodine groups in the pyridine ring is relatively rare, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4ClF2IN2 |
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Molecular Weight |
328.48 g/mol |
IUPAC Name |
2-[2-chloro-5-(difluoromethyl)-6-iodopyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H4ClF2IN2/c9-6-4(1-2-13)3-5(7(10)11)8(12)14-6/h3,7H,1H2 |
InChI Key |
SPPFGXHRHRBQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)F)I)Cl)CC#N |
Origin of Product |
United States |
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